![molecular formula C23H15FN4O2 B2529538 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one CAS No. 1291863-24-5](/img/structure/B2529538.png)
4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds typically involves the preparation of key intermediates such as methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate, which is then further modified to introduce various substituents like the 1,3,4-oxadiazole ring . The synthesis may involve steps like refluxing, cyclization, and substitution reactions, as seen in the synthesis of similar compounds . The final structure is often confirmed using techniques such as NMR, IR, and Mass spectral studies, and in some cases, single crystal X-ray diffraction studies .
Molecular Structure Analysis
The molecular structure of compounds similar to the one is characterized by the presence of multiple heterocyclic rings, which can significantly influence the compound's reactivity and interaction with biological targets. Single crystal X-ray diffraction studies have been used to determine the crystal system and lattice parameters of these compounds, providing insight into their three-dimensional conformation .
Chemical Reactions Analysis
Compounds with the 1,2,4-oxadiazole ring are known to participate in various chemical reactions, including nucleophilic and electrophilic attacks, which can be influenced by the presence of electron-withdrawing or electron-donating groups such as the fluorophenyl moiety . The reactivity of these compounds can be further explored through computational density functional theory (DFT) calculations to identify reactive sites .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, including solubility, are influenced by the nature of the substituents and the overall molecular structure. Compounds with similar structures have been found to be soluble in organic solvents like CHCl3, DMF, and DMSO . The antimicrobial and anticancer activities of these compounds are often evaluated through biological screening against various bacterial, fungal, and cancer cell lines . The molecular docking studies provide insights into the potential interactions with biological targets, which is crucial for understanding the mechanism of action .
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Properties
Compounds with structures similar to 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one have been synthesized and studied for their physicochemical properties, particularly for use in polymeric materials. For instance, sulfonated poly(aryl ether) polymers containing phthalazinone and oxadiazole moieties were synthesized, demonstrating excellent film-forming properties, thermal and chemical stability, and potential for use in high-performance polymers due to their proton conductivity and mechanical strength (Jin & Zhu, 2018).
Antimicrobial Activity
Derivatives of the compound have been explored for their antimicrobial properties. Research into various synthesized derivatives, such as 1,2,4-triazolo-, 1,3,4-oxadiazolo-, and 1,3,4-thiadiazol- derivatives, has shown promising antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (El-Hashash et al., 2012).
Anticancer Research
Compounds related to 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one have been synthesized and evaluated for their anti-proliferative activity against cancer cell lines. A study reported the synthesis of oxadiazol-phthalazinone derivatives with significant and selective anti-proliferative activity against liver and breast cancer cell lines, highlighting their potential as candidates for anticancer and antitumor studies (Hekal et al., 2020).
Molecular Docking and Biological Activity Studies
Some studies focus on the synthesis and biological evaluation of derivatives, including molecular docking studies to understand their interaction with biological targets. For example, derivatives have been synthesized and screened for various biological activities, including antibacterial and antioxidant activities, showing remarkable results in specific assays (S.V et al., 2019).
Safety and Hazards
Zukünftige Richtungen
Future research on 1,2,4-oxadiazole derivatives could focus on discovering novel molecules with excellent agricultural activities, as these compounds exhibit a broad spectrum of agricultural biological activities . Additionally, further studies could explore their potential as novel antibacterial agents .
Eigenschaften
IUPAC Name |
4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN4O2/c1-14-7-2-5-12-19(14)28-23(29)18-11-4-3-10-17(18)20(26-28)22-25-21(27-30-22)15-8-6-9-16(24)13-15/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNWKDZHYFJUPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2529455.png)
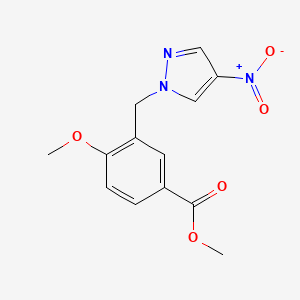

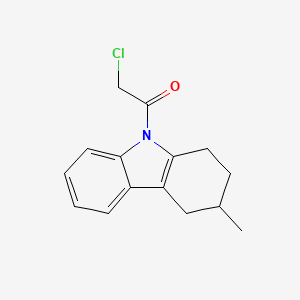
![3-[[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2529460.png)
![3-(5-(Benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzofuran-2-carboxamide](/img/structure/B2529461.png)
![3-Cyclopropyl-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2529462.png)
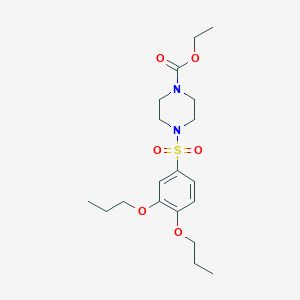
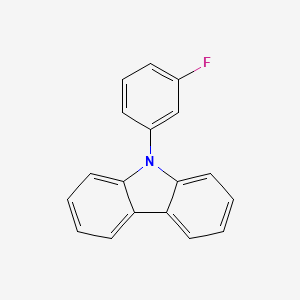
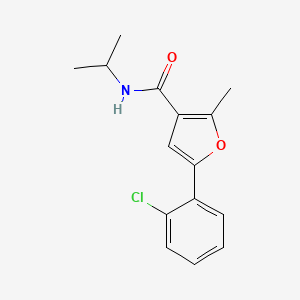
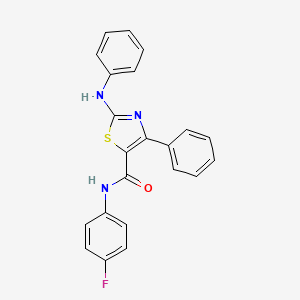

![2-[(2-{2-[(2-furylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2529477.png)
![(E)-4-(Dimethylamino)-N-[1-(1-methylpyrazol-3-yl)pyrrolidin-3-yl]but-2-enamide](/img/structure/B2529478.png)